molecular formula C12H16O2 B1405968 4-(1-Ethylpropoxy)benzaldehyde CAS No. 1186634-28-5

4-(1-Ethylpropoxy)benzaldehyde

Cat. No.: B1405968
CAS No.: 1186634-28-5
M. Wt: 192.25 g/mol
InChI Key: WQIOJZLYELVSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(1-Ethylpropoxy)benzaldehyde” is a chemical compound with the molecular formula C12H16O2 . It is also known by its IUPAC name, 4-pentan-3-ylbenzaldehyde . The molecular weight of this compound is 192.25 g/mol.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with an aldehyde group (-CHO) and an ethylpropoxy group attached . The InChI string for this compound is InChI=1S/C12H16O/c1-3-11(4-2)12-7-5-10(9-13)6-8-12/h5-9,11H,3-4H2,1-2H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 192.25 g/mol. Other computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 176.120115130 g/mol .

Biochemical Analysis

Biochemical Properties

4-(1-Ethylpropoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . . The compound’s ability to act as a redox-active agent makes it a valuable tool in studying oxidative stress and related biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by disrupting cellular antioxidation systems, which can lead to oxidative stress . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, the compound’s interaction with antioxidation components can inhibit growth and enhance the efficacy of conventional antifungal agents . Additionally, its impact on cellular redox balance can have broader implications for cell viability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase . These interactions often result in changes in gene expression, particularly those genes associated with oxidative stress and cellular defense mechanisms. The compound’s ability to disrupt redox homeostasis is a key aspect of its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained oxidative stress and potential cellular damage . Understanding these temporal effects is crucial for its application in biochemical research.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound can effectively modulate oxidative stress without causing significant toxicity . At higher dosages, it may exhibit toxic or adverse effects, including cellular damage and impaired organ function . These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox homeostasis. It interacts with enzymes such as superoxide dismutases and glutathione reductase, influencing metabolic flux and metabolite levels . The compound’s role in these pathways underscores its potential as a tool for studying metabolic processes and developing therapeutic strategies targeting oxidative stress.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation, influencing its overall activity and function. Understanding the transport mechanisms is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

4-pentan-3-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIOJZLYELVSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Ethylpropoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(1-Ethylpropoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(1-Ethylpropoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(1-Ethylpropoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(1-Ethylpropoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(1-Ethylpropoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.